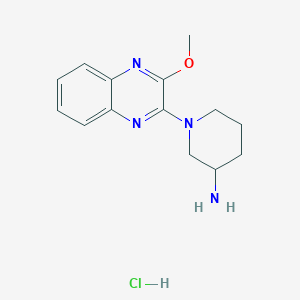
Quinoline-5,8-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-5,8-disulfonic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is particularly notable for its sulfonic acid groups at the 5 and 8 positions, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-5,8-disulfonic acid typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid or oleum under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the sulfonation process.
Chemical Reactions Analysis
Types of Reactions
Quinoline-5,8-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different oxidation states.
Reduction: Reduction reactions can modify the sulfonic acid groups, leading to the formation of sulfonamide derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Quinoline-5,8-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating diseases such as malaria and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-5,8-disulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition of microbial growth, modulation of enzyme activity, and other biological effects.
Comparison with Similar Compounds
Quinoline-5,8-disulfonic acid can be compared with other quinoline derivatives, such as:
Quinoline-5-sulfonic acid: Lacks the additional sulfonic acid group at the 8 position, resulting in different reactivity and applications.
8-Hydroxyquinoline: Contains a hydroxyl group instead of sulfonic acid groups, leading to different chemical properties and uses.
Quinoline-5,7-disulfonic acid: Has sulfonic acid groups at different positions, affecting its chemical behavior and applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives.
Properties
CAS No. |
5825-30-9 |
|---|---|
Molecular Formula |
C9H7NO6S2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
quinoline-5,8-disulfonic acid |
InChI |
InChI=1S/C9H7NO6S2/c11-17(12,13)7-3-4-8(18(14,15)16)9-6(7)2-1-5-10-9/h1-5H,(H,11,12,13)(H,14,15,16) |
InChI Key |
QHFXNJOLPYEQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)

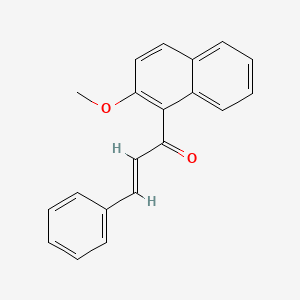

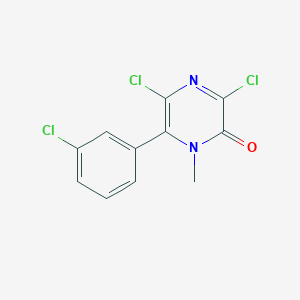
![7-Bromopyrimido[5,4-b]quinoline-2,4-diol](/img/structure/B11840052.png)
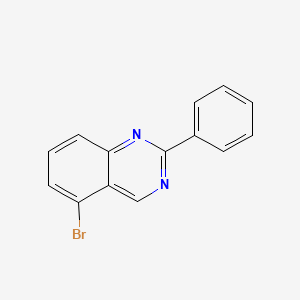
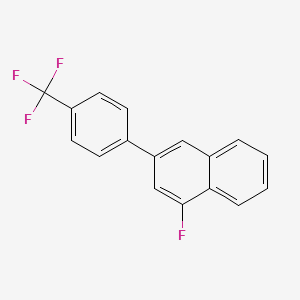
![2,5-Diacetyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11840068.png)
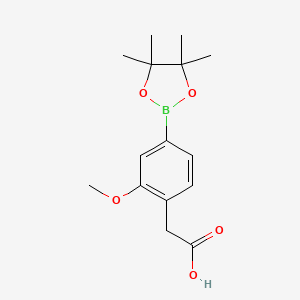
![2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine](/img/structure/B11840070.png)

